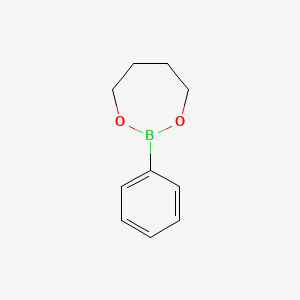

2-Phenyl-1,3,2-dioxaborepane

Beschreibung

Eigenschaften

CAS-Nummer |

4406-76-2 |

|---|---|

Molekularformel |

C10H13BO2 |

Molekulargewicht |

176.02 g/mol |

IUPAC-Name |

2-phenyl-1,3,2-dioxaborepane |

InChI |

InChI=1S/C10H13BO2/c1-2-6-10(7-3-1)11-12-8-4-5-9-13-11/h1-3,6-7H,4-5,8-9H2 |

InChI-Schlüssel |

VRVRPDBGTWBSMA-UHFFFAOYSA-N |

Kanonische SMILES |

B1(OCCCCO1)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2 Phenyl 1,3,2 Dioxaborepane

Fundamental Principles of Boronate Ester Formation

Boronic acids, characterized by the R-B(OH)₂ functional group, are Lewis acids due to the electron-deficient, sp²-hybridized boron atom which possesses a vacant p-orbital. wikipedia.orgwiley-vch.de This Lewis acidity allows them to engage in reversible covalent bonding with nucleophiles, most notably the hydroxyl groups of diols, to form boronate esters. wikipedia.org The formation of a boronate ester from a boronic acid and a diol is an equilibrium process. aablocks.com

The reaction mechanism involves the conversion of B-OH bonds in the boronic acid to B-OR bonds from the diol. nih.gov This process is highly dependent on pH. Under basic conditions, the boronic acid can be attacked by a hydroxide (B78521) ion (OH⁻), forming a more reactive, sp³-hybridized tetrahedral hydroxyboronate anion. aablocks.com Conversely, under acidic conditions, the neutral, sp²-hybridized trigonal planar form is favored. aablocks.com The formation of the cyclic boronate ester, such as the dioxaborepane ring, can proceed through pathways involving either the neutral boronic acid or the anionic boronate, with the rate and equilibrium position influenced by the reaction conditions. aablocks.comnih.gov The stability of the resulting ring is a key thermodynamic driver of the reaction.

**2.2. Direct Synthesis Approaches to 2-Phenyl-1,3,2-dioxaborepane

Direct synthesis methods focus on the construction of the seven-membered dioxaborepane ring from readily available precursors.

The most straightforward and common method for synthesizing this compound is the direct condensation reaction between phenylboronic acid and 1,4-butanediol (B3395766). guidechem.com This reaction is a classic esterification where two molecules of water are eliminated to form the cyclic ester.

To drive the reaction equilibrium towards the product, it is essential to remove the water as it is formed. This is typically achieved by azeotropic distillation, often using a solvent like toluene (B28343) that forms an azeotrope with water. The reactants are heated in the solvent, and the water is collected in a Dean-Stark trap, thus continuously shifting the equilibrium to favor the formation of the this compound.

An alternative to direct condensation is transesterification. In this approach, a different boronic ester or a boronic acid anhydride (B1165640) is reacted with 1,4-butanediol. A common precursor for this method is triphenylboroxin (B1580813), the cyclic trimer and anhydride of phenylboronic acid. wikipedia.org

Reacting triphenylboroxin with three equivalents of 1,4-butanediol can yield three equivalents of this compound and three equivalents of water. This pathway can sometimes offer advantages in terms of reaction kinetics or simplified purification, as the reactivity of the B-O-B bonds in the boroxine (B1236090) can facilitate the exchange with the diol.

While the condensation reaction can proceed thermally, particularly with azeotropic water removal, catalytic strategies can be employed to accelerate the rate of ring formation. Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, are effective for esterification reactions and can be applied to the synthesis of boronate esters. researchgate.net The catalyst protonates a hydroxyl group on the boronic acid or the diol, making it a better leaving group and facilitating the nucleophilic attack that leads to ester formation. The use of a catalyst can allow the reaction to proceed at lower temperatures or in shorter timeframes, potentially minimizing side reactions.

Preparation of Key Precursors for this compound Synthesis

The primary precursors for the synthesis of this compound are phenylboronic acid and 1,4-butanediol. guidechem.com

Phenylboronic Acid (PhB(OH)₂): This abiotic compound is not found in nature and must be synthesized. wiley-vch.de It is typically derived from primary boron sources like boric acid. wiley-vch.de A common laboratory and industrial synthesis involves the reaction of a phenyl Grignard reagent (phenylmagnesium bromide) with a trialkyl borate (B1201080) (like trimethyl borate), followed by acidic hydrolysis. Modern methods, such as the Miyaura borylation, provide alternative routes using palladium catalysts to couple a phenyl halide with a diboron (B99234) reagent. organic-chemistry.org

1,4-Butanediol (BDO): BDO is a large-scale industrial chemical produced through several routes. A major process involves the reaction of acetylene (B1199291) with two equivalents of formaldehyde, which produces 1,4-butynediol, followed by hydrogenation to yield 1,4-butanediol. google.com Other significant industrial methods start from maleic anhydride, which is hydrogenated to form a mixture of products including BDO, tetrahydrofuran (B95107) (THF), and γ-butyrolactone (GBL). google.comepo.org

Optimized Reaction Conditions and Yield Enhancement Protocols

To maximize the yield and purity of this compound, careful optimization of reaction conditions is necessary. Key parameters include the choice of solvent, reaction temperature, and the method of water removal. scielo.br

The use of a solvent that facilitates azeotropic removal of water is the most critical factor for driving the condensation reaction to completion. Toluene is a common and effective choice. The reaction temperature is typically set to the reflux temperature of the chosen solvent to ensure efficient water removal. While the reaction can proceed without a catalyst, adding a catalytic amount of an acid can reduce the required reaction time. researchgate.net The molar ratio of reactants is also important; using a slight excess of one reactant can be explored, but an equimolar ratio is generally the starting point.

The following table outlines key parameters and their typical ranges for optimizing the synthesis of this compound via the condensation of phenylboronic acid and 1,4-butanediol.

| Parameter | Condition/Reagent | Purpose | Typical Range |

| Reactants | Phenylboronic Acid, 1,4-Butanediol | Formation of the target molecule | 1:1 molar ratio |

| Solvent | Toluene | Azeotropic removal of water to drive equilibrium | N/A |

| Apparatus | Dean-Stark Trap | To collect water byproduct | N/A |

| Temperature | Reflux | To facilitate reaction and azeotropic distillation | ~111 °C (for Toluene) |

| Catalyst (Optional) | p-Toluenesulfonic acid | To increase the rate of reaction | 0.1 - 1 mol% |

| Reaction Time | Varies | Monitored until water evolution ceases | 2 - 24 hours |

This interactive table is based on general principles of esterification and boronate ester synthesis. researchgate.netscielo.br

Green Chemistry and Sustainable Synthetic Routes for this compound

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry, aiming to reduce waste, minimize energy consumption, and utilize less hazardous materials. In the context of this compound synthesis, the focus of green chemistry is to improve upon traditional condensation reactions by exploring alternative solvents, catalytic systems, and reaction conditions that enhance sustainability.

The conventional synthesis of cyclic boronic esters, including this compound, typically involves the condensation of a diol with a boronic acid. This equilibrium-driven reaction necessitates the removal of water to achieve high yields. A common method is azeotropic distillation, often employing solvents like toluene with a Dean-Stark apparatus. While effective, this approach has significant environmental drawbacks, including the use of large volumes of a hazardous, volatile organic solvent and the energy-intensive nature of heating for prolonged periods.

In pursuit of more sustainable routes, research has focused on several key areas to green the synthesis of boronic esters. These principles can be applied to the synthesis of this compound. One major area of development is the move towards catalyst-driven processes that can proceed under milder conditions. researchgate.net For instance, certain methods allow for the synthesis of related boronic esters at room temperature, which significantly reduces energy consumption.

Another green approach is the minimization or elimination of hazardous organic solvents. Boronic ester exchange reactions, for example, can sometimes proceed without a catalyst, and vitrimers based on this chemistry can be prepared by mechanically blending the components, which eliminates the need for solvents entirely. researchgate.net While direct solvent-free synthesis of this compound from phenylboronic acid and 1,4-butanediol is not widely documented, the exploration of high-boiling, biodegradable solvents like glycerol (B35011) or the use of mechanochemistry (grinding) represents promising avenues for future research. rsc.org

Furthermore, the development of one-pot syntheses and the use of recyclable catalysts are central to green synthetic strategies. researchgate.net For example, palladium nanoparticles generated in polyethylene (B3416737) glycol (PEG) have been used to catalyze the borylation of aryl halides to afford arylboronates, which could then be used in subsequent reactions in the same pot. researchgate.net Such methodologies improve atom economy and reduce the waste generated from multiple workup and purification steps. The use of Grignard reagents for the synthesis of boronic esters at ambient temperatures in ethereal solvents like tetrahydrofuran also presents a milder alternative to high-temperature condensation. google.com

While specific, documented green synthetic routes for this compound are not abundant in current literature, the principles established for other boronic esters provide a clear framework for developing more sustainable methods. The ideal green synthesis would involve a catalyst-free or recyclable catalyst system, operate at ambient temperature and pressure, use a non-toxic and recyclable solvent or be entirely solvent-free, and produce the final product in high yield with minimal byproducts.

Table 1: Comparison of Synthetic Methodologies for Boronic Esters

| Parameter | Conventional Method (Azeotropic) | Potential Green Alternative |

| Solvent | Toluene | Dichloromethane, Tetrahydrofuran, or Solvent-free |

| Temperature | Reflux (High) | Room Temperature (Ambient) |

| Catalyst | p-Toluenesulfonic acid (often) | None, or recyclable catalyst |

| Energy Input | High | Low |

| Waste | Hazardous solvent waste | Reduced or no solvent waste |

| Key Feature | Water removal by azeotropic distillation | Milder conditions, potential for catalyst recycling |

Advanced Spectroscopic and Structural Elucidation of 2 Phenyl 1,3,2 Dioxaborepane

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-Phenyl-1,3,2-dioxaborepane, a combination of ¹H, ¹³C, and ¹¹B NMR spectroscopy would provide a complete picture of its molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, one would expect to observe distinct signals for the aromatic protons of the phenyl group and the aliphatic protons of the seven-membered dioxaborepane ring.

The protons on the phenyl group would typically appear in the downfield region of the spectrum, generally between δ 7.0 and 8.0 ppm. oregonstate.edu The exact chemical shifts and splitting patterns would depend on the electronic effects of the dioxaborepane ring and the coupling between adjacent protons. The aliphatic protons of the butylene glycol backbone forming the heterocyclic ring would be expected in the upfield region. The protons on the carbons adjacent to the oxygen atoms (O-CH₂) would likely resonate at a higher chemical shift (downfield) compared to the inner methylene (B1212753) protons (CH₂), due to the deshielding effect of the electronegative oxygen atoms. inflibnet.ac.in

Hypothetical ¹H NMR Data for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Phenyl-H (ortho, meta, para) | 7.0 - 8.0 |

| O-CH ₂ | 3.5 - 4.5 |

Note: This table represents expected values based on general principles of ¹H NMR spectroscopy and data for similar functional groups. oregonstate.eduinflibnet.ac.inpdx.edu Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal.

The carbon atoms of the phenyl ring would resonate in the aromatic region, typically between δ 120 and 140 ppm. The carbon atom attached to the boron (ipso-carbon) would have a chemical shift influenced by the boron atom. The aliphatic carbons of the dioxaborepane ring would appear in the upfield region. Similar to the proton signals, the carbons bonded to oxygen (O-CH₂) would be shifted downfield compared to the other methylene carbons. hw.ac.uklibretexts.orgoregonstate.edu

Hypothetical ¹³C NMR Data for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Phenyl C-B | 130 - 140 |

| Phenyl C-H | 125 - 135 |

| O-C H₂ | 60 - 70 |

| C H₂-C H₂ | 20 - 30 |

Note: This table represents expected values based on general principles of ¹³C NMR spectroscopy and data for analogous compounds. hw.ac.uklibretexts.orgoregonstate.edu Actual experimental values may vary.

Boron-11 Nuclear Magnetic Resonance (¹¹B NMR) for Local Environment Elucidation

¹¹B NMR is a specialized technique that is highly sensitive to the coordination number and the nature of the substituents around the boron atom. nsf.gov For this compound, the boron atom is tricoordinate, bonded to one phenyl group and two oxygen atoms.

The chemical shift in ¹¹B NMR is a key indicator of the boron's electronic environment. For tricoordinate boronic esters, the ¹¹B chemical shift is typically observed in the range of δ 20 to 30 ppm. sdsu.edursc.org The presence of a single, relatively sharp peak in this region would confirm the formation of the desired dioxaborepane ring and the trivalent state of the boron atom. nih.gov

Hypothetical ¹¹B NMR Data for this compound

| Boron Environment | Expected Chemical Shift (δ, ppm) |

|---|

Note: This table represents expected values based on general principles of ¹¹B NMR spectroscopy and data for similar boronic esters. nsf.govsdsu.edursc.org Actual experimental values may vary.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum of this compound would be expected to show characteristic absorption bands for the B-O, C-O, C-H (aromatic and aliphatic), and C=C (aromatic) bonds.

Key expected vibrational frequencies would include strong B-O stretching vibrations, typically in the region of 1300-1400 cm⁻¹. The C-O stretching vibrations of the ester functionality would also be prominent. Aromatic C-H stretching bands would appear above 3000 cm⁻¹, while aliphatic C-H stretching would be observed just below 3000 cm⁻¹. The characteristic C=C stretching vibrations of the phenyl ring would be found in the 1450-1600 cm⁻¹ region.

Hypothetical IR Absorption Data for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Aromatic C=C Stretch | 1450 - 1600 |

| B-O Stretch | 1300 - 1400 |

Note: This table represents expected values based on general principles of IR spectroscopy. nist.govchemicalbook.com Actual experimental values may vary.

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly useful for observing symmetric vibrations and non-polar bonds.

In the Raman spectrum of this compound, the symmetric breathing vibration of the phenyl ring would be expected to produce a strong, sharp signal. The B-O symmetric stretch would also be Raman active. Aromatic C-H and C=C stretching vibrations would also be observable.

Hypothetical Raman Shift Data for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Phenyl Ring Breathing | ~1000 |

| Aromatic C=C Stretch | 1580 - 1620 |

Note: This table represents expected values based on general principles of Raman spectroscopy. researchgate.net Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns upon ionization. For this compound (C₁₀H₁₃BO₂), with a calculated molecular weight of approximately 176.02 g/mol , Electron Ionization Mass Spectrometry (EI-MS) provides valuable structural insights. echemi.com

Upon electron impact, the molecule is expected to form a molecular ion (M•+), which would be observed at a mass-to-charge ratio (m/z) of 176. This molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, more stable charged particles. chemguide.co.uk The fragmentation pattern is characteristic of the compound's structure.

Key fragmentation pathways for this compound are predicted to involve the cleavage of the phenyl group and the breakdown of the seven-membered dioxaborepane ring. The most common fragmentations for phenyl-containing compounds involve the loss of the phenyl radical (•C₆H₅) or the formation of the highly stable tropylium (B1234903) cation (C₇H₇⁺).

Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure | m/z |

|---|---|---|

| [C₁₀H₁₃BO₂]•⁺ | Molecular Ion | 176 |

| [M - C₆H₅]⁺ | [C₄H₈BO₂]⁺ | 99 |

| [C₆H₅BO]•⁺ | Phenylboronic oxide ion | 104 |

| [C₆H₅BOH]⁺ | Phenylboronic acid ion | 121 |

| [C₇H₇]⁺ | Tropylium cation | 91 |

| [C₆H₅]⁺ | Phenyl cation | 77 |

The analysis of these fragments allows for the confirmation of both the phenyl group and the butane-1,4-diol-derived boronate ester structure. The relative abundance of these peaks helps in piecing together the molecular puzzle, confirming the identity of the compound.

X-ray Crystallography for Solid-State Structural Determination

The core of the molecule features a boron atom bonded to two oxygen atoms and a phenyl group. The geometry around the boron atom in such esters is typically trigonal planar, although slight pyramidalization can occur. The O-B-O and C-B-O bond angles are expected to be close to 120°. The seven-membered 1,3,2-dioxaborepane ring is non-planar, and its specific conformation will be dictated by the minimization of steric and torsional strain. The phenyl group attached to the boron atom would be able to rotate, with its preferred orientation in the crystal lattice influenced by intermolecular packing forces, such as π-π stacking.

Expected Crystallographic Parameters for this compound

| Parameter | Expected Value/Range | Comment |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Common for organic molecules of this type. |

| Space Group | P2₁/c or P-1 | Common centrosymmetric space groups. |

| B-O Bond Length | 1.35 - 1.40 Å | Typical for boronate esters. |

| B-C(phenyl) Bond Length | 1.55 - 1.60 Å | Standard boron-carbon single bond length. |

| O-B-O Bond Angle | 115° - 125° | Reflects the trigonal nature of the boron center. |

| C-O-B Bond Angle | 110° - 120° | Dependent on ring conformation. |

The determination of the actual crystal structure would provide invaluable information, confirming the ring's preferred conformation in the solid state and revealing details about intermolecular interactions.

Conformational Analysis of the Seven-Membered 1,3,2-Dioxaborepane Ring

The seven-membered 1,3,2-dioxaborepane ring is a conformationally flexible system. Unlike the well-defined chair conformation of cyclohexane, seven-membered rings typically exist as a dynamic equilibrium of several low-energy conformers. The primary conformers for cycloheptane, the parent carbocycle, are the twist-chair and twist-boat, along with less stable chair and boat forms.

For the 1,3,2-dioxaborepane ring, the presence of two oxygen atoms and a trigonal boron atom significantly influences the conformational landscape. The partial planarity of the O-B(Ph)-O segment reduces the number of possible low-energy conformations compared to cycloheptane. The primary conformations available to the 1,3,2-dioxaborepane ring are variations of the chair and boat forms.

Chair Conformation: This conformation would feature one part of the ring puckered, resembling a standard chair. It is generally a low-energy conformation.

Boat Conformation: This form is typically higher in energy due to eclipsing interactions and transannular strain (steric hindrance between atoms across the ring).

Twist Conformations: Twist-chair and twist-boat conformations arise to relieve the torsional and steric strain present in the more symmetric chair and boat forms. These are often the global energy minima for seven-membered rings.

The equilibrium between these conformers is influenced by factors such as the steric bulk of substituents and solvent polarity. Computational modeling and advanced NMR techniques, such as variable-temperature NMR, are crucial tools for studying the conformational dynamics and determining the relative populations of each conformer in solution.

Potential Low-Energy Ring Conformations

| Conformation | Key Structural Feature | Relative Stability |

|---|---|---|

| Twist-Chair | Staggered arrangements minimize torsional strain. | Often the most stable. |

| Chair | C₂ symmetry possible. | Low in energy. |

| Twist-Boat | Relieves some strain of the pure boat form. | Intermediate stability. |

| Boat | Eclipsing interactions at four carbons. | Generally the least stable. |

Stereochemical Investigations and Diastereomeric Purity Assessment

Stereoisomerism in derivatives of this compound can arise from two sources: the presence of stereocenters on the C4-C7 carbon backbone of the ring, or from the chirality of the ring conformation itself (atropisomerism), although the latter is less common due to rapid ring flipping at room temperature.

If the 1,3,2-dioxaborepane ring is synthesized from a chiral, substituted butane-1,4-diol, diastereomers can be formed. For example, the reaction of phenylboronic acid with (R)-pentane-1,4-diol would result in a chiral this compound derivative. If a racemic mixture of the diol is used, a mixture of diastereomers will be produced.

The assessment of diastereomeric purity is critical in stereoselective synthesis. The primary methods for this analysis include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: In an achiral solvent, diastereomers have different physical properties and should exhibit distinct signals in the ¹H and ¹³C NMR spectra. The integration of these distinct peaks allows for the quantification of the diastereomeric ratio.

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful separation technique that uses a chiral stationary phase to separate diastereomers, allowing for their accurate quantification.

Gas Chromatography (GC): Similar to HPLC, GC with a chiral column can be used to separate and quantify volatile diastereomers.

For instance, if this compound were synthesized from a diol with a substituent at the C5 position, two diastereomers (cis and trans) would be possible, relating the orientation of the C5 substituent to the phenyl group on the boron. These diastereomers would likely have different ring conformations and could be distinguished and quantified using the techniques described above. The existence of cis and trans diastereoisomers has been noted in related six-membered ring systems like 2-phenyl-1,3-dioxan-5-ol. sigmaaldrich.com

Compound Reference Table

| Compound Name |

|---|

| This compound |

| 2-phenyl-1,3-dioxan-5-ol |

| Cyclohexane |

| Cycloheptane |

| Phenylboronic acid |

Reactivity and Reaction Mechanisms of 2 Phenyl 1,3,2 Dioxaborepane

General Reactivity Profile of Cyclic Boronate Esters

Cyclic boronate esters are a class of organoboron compounds characterized by a boron atom linked to two oxygen atoms within a cyclic framework. Their reactivity is largely dictated by the Lewis acidic nature of the boron atom and the stability of the boronate ester ring. The boron atom in boronic esters is typically sp² hybridized, possessing a vacant p-orbital, which makes it susceptible to nucleophilic attack. acs.org This Lewis acidity is a key factor in many of their characteristic reactions.

The stability and reactivity of cyclic boronate esters are influenced by several factors:

Ring Size: The size of the diol-derived ring significantly impacts stability. Five- and six-membered rings are common, with their stability depending on factors like ring strain and conformational flexibility. Seven-membered rings, such as in 2-Phenyl-1,3,2-dioxaborepane, are also known.

Substituents on Boron: The nature of the substituent on the boron atom (in this case, a phenyl group) modulates the Lewis acidity. Electron-withdrawing groups on the phenyl ring would increase the Lewis acidity of the boron, making it more reactive towards nucleophiles.

Diol Structure: The structure of the diol used to form the cyclic ester plays a crucial role. Steric hindrance and the pre-organization of the diol can affect the rate of formation and the stability of the resulting boronate ester. researchgate.net For instance, pinacol-derived boronate esters are known for their high stability. researchgate.net

Cyclic boronate esters participate in a variety of transformations, most notably the Suzuki-Miyaura cross-coupling reaction, where they serve as the organoboron component. Their stability to chromatography and a range of reaction conditions makes them valuable intermediates in multi-step organic synthesis.

Hydrolysis and Transboronation Reactions of this compound

Transboronation: Transboronation, or transesterification, is an equilibrium process where the diol component of a boronate ester is exchanged with another diol. This reaction is often driven by the formation of a more thermodynamically stable boronate ester. researchgate.net The relative stability of different boronate esters can be qualitatively assessed through transesterification studies. For instance, pinanediol boronic esters are recognized for their high thermodynamic stability. researchgate.net The transboronation of this compound with other diols would be governed by the relative stabilities of the initial and final boronate esters, influenced by factors like chelation, ring strain, and steric interactions.

Electrophilic and Nucleophilic Behavior

The chemical character of this compound is dualistic, exhibiting both electrophilic and nucleophilic properties.

Electrophilic Behavior: The boron atom in this compound is electron-deficient, making it an electrophile. It can readily accept a pair of electrons from a nucleophile to form a tetracoordinate boronate complex. acs.org This electrophilicity is fundamental to many of its reactions, including hydrolysis, transboronation, and its interaction with Lewis bases. The phenyl group attached to the boron can modulate this electrophilicity through its electronic effects.

Nucleophilic Behavior: While the boron atom is electrophilic, the C-B bond can exhibit nucleophilic character, particularly in the context of transmetalation steps in cross-coupling reactions like the Suzuki-Miyaura reaction. In these reactions, the organic group attached to the boron (the phenyl group in this case) is transferred to a transition metal catalyst, acting as a nucleophile in the process. The nature of the diol backbone can influence the nucleophilicity of the C-B bond.

Ring-Opening and Ring-Closing Metathesis Reactions

Ring-opening metathesis polymerization (ROMP) is a powerful polymerization technique driven by the relief of ring strain in cyclic olefins. While there is extensive research on the ROMP of various cyclic monomers, the direct involvement of this compound in such reactions is not well-documented. However, boronate esters can be incorporated into monomers for ROMP to produce functional polymers. researchgate.net For instance, a boronic ester can be part of a substituent on a cyclic olefin monomer. After polymerization, the boronic ester group can be deprotected to yield a boronic acid-functionalized polymer. wikipedia.orguchicago.edu

Ring-closing metathesis (RCM) is a widely used method for the synthesis of cyclic compounds. In principle, a diene-containing diol could be protected as its this compound derivative, followed by an RCM reaction to form a cyclic system. The stability of the dioxaborepane ring under the metathesis conditions would be a critical factor for the success of such a strategy.

Role as a Protecting Group in Complex Organic Synthesis

One of the significant applications of cyclic boronate esters is as protecting groups for 1,2- and 1,3-diols. wikipedia.org The formation of a cyclic boronate ester masks the hydroxyl groups, preventing them from participating in undesired reactions. An ideal protecting group should be easy to introduce and remove under specific and mild conditions, and it should be stable to a variety of reagents and reaction conditions. uchicago.edu

This compound can serve as a protecting group for 1,4-butanediol (B3395766). The formation of the seven-membered ring would protect the two hydroxyl groups. The stability of this protecting group would be a key consideration. Generally, cyclic acetals and ketals are stable to nucleophiles and bases but can be cleaved under acidic conditions. wikipedia.org The stability of the this compound protecting group would likely be lower than that of smaller ring systems like those derived from ethylene (B1197577) glycol or 1,3-propanediol (B51772) due to increased ring strain. This could be advantageous for an easy deprotection step. Specific conditions for the protection of 1,4-butanediol with phenylboronic acid and the subsequent deprotection would need to be empirically determined.

Mechanistic Studies of this compound Transformations

Detailed mechanistic studies specifically on the transformations of this compound are scarce in the literature. However, the general mechanisms of boronate ester reactions can be extrapolated to this system.

The hydrolysis of boronate esters is believed to proceed through a multi-step mechanism that can change depending on the pH and the structure of the boronic acid and diol. nih.gov At neutral or acidic pH, the reaction can be initiated by the coordination of a water molecule to the Lewis acidic boron atom, followed by proton transfer and ring opening.

Transboronation likely proceeds through a similar associative mechanism, where the incoming diol attacks the boron center to form a tetracoordinate intermediate, which then expels the original diol.

In the Suzuki-Miyaura reaction , the transmetalation step, where the phenyl group is transferred from boron to the palladium catalyst, is a key mechanistic event. The exact mechanism of this step is complex and can be influenced by the nature of the boronate ester. nih.gov

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

The kinetics and thermodynamics of reactions involving boronate esters are intricately linked to their structure and the reaction conditions.

Thermodynamics: The formation of cyclic boronate esters is an equilibrium process. The position of the equilibrium is determined by the thermodynamic stability of the resulting ester. Factors that contribute to a more stable ester, such as reduced ring strain and favorable electronic interactions, will shift the equilibrium towards the product side. researchgate.net The formation of five- and six-membered cyclic boronate esters is generally thermodynamically favored. scielo.org.mx For this compound, the thermodynamic stability will be a balance between the entropic advantage of forming a cyclic structure and the potential enthalpic penalty from ring strain in the seven-membered ring. Computational and experimental studies on various arylboronic acids have shown that the electronic nature of the para-substituent on the aryl ring does not significantly affect the thermodynamics of boronate ester formation. researchgate.netnih.gov

Kinetics: The rate of formation and cleavage of boronate esters is also crucial. The reaction kinetics can be influenced by the steric accessibility of the boron atom and the nucleophilicity of the incoming diol or water molecule. nih.gov In some cases, reactions can be under kinetic or thermodynamic control, meaning the product distribution depends on whether the reaction is allowed to reach equilibrium. researchgate.net For instance, a less stable, but more rapidly formed, boronate ester might be the major product under kinetic control (low temperature, short reaction time), while the more stable ester will dominate under thermodynamic control (higher temperature, longer reaction time). Specific kinetic data for reactions of this compound would be necessary to fully understand its reactivity profile under different conditions.

Below is a conceptual data table illustrating the type of kinetic and thermodynamic data that would be valuable for understanding the reactivity of this compound, though specific values for this compound are not currently available in the cited literature.

Conceptual Data Table: Kinetic and Thermodynamic Parameters for Boronate Ester Reactions

| Reaction | Compound | Parameter | Value (Conceptual) | Conditions |

| Hydrolysis | This compound | khyd (s⁻¹) | - | pH 7, 25 °C |

| Transboronation | This compound + Pinacol (B44631) | Keq | - | CDCl₃, 25 °C |

| Esterification | Phenylboronic acid + 1,4-Butanediol | Kform (M⁻¹) | - | D₂O, 25 °C |

| Esterification | Phenylboronic acid + 1,4-Butanediol | ΔG° (kcal/mol) | - | D₂O, 25 °C |

Computational Chemistry and Theoretical Investigations of 2 Phenyl 1,3,2 Dioxaborepane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation, or its density-based equivalent, to provide a detailed picture of the electron distribution and energy of the system.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. A typical DFT study on 2-Phenyl-1,3,2-dioxaborepane would involve selecting an appropriate functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, 6-311+G(d,p)) to calculate the electron density and, from it, all other electronic properties. Key parameters derived from these calculations include the total electronic energy, the dipole moment, and the distribution of atomic charges (e.g., Mulliken, NBO). This data provides a quantitative measure of the molecule's polarity and the reactivity of different atomic sites.

Ab Initio Methods for Molecular Geometry Optimization

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), offer a high level of theory for optimizing the molecular geometry of this compound. These calculations determine the most stable three-dimensional arrangement of atoms by finding the minimum energy structure on the potential energy surface. The resulting optimized geometry provides precise bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and steric properties.

Molecular Orbital Analysis and Bonding Characteristics

The electronic behavior of a molecule is governed by its molecular orbitals. A molecular orbital (MO) analysis for this compound would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. Visualization of the HOMO and LUMO surfaces would reveal the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks, respectively.

Prediction of Spectroscopic Parameters through Computational Modeling

Computational models can predict various spectroscopic properties, which are invaluable for interpreting experimental data. For this compound, theoretical calculations could generate:

Infrared (IR) and Raman Spectra: By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR and Raman spectrum can be produced. This aids in the assignment of experimental spectral bands to specific molecular vibrations.

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) and coupling constants. These predicted values, when compared with experimental spectra, can help to confirm the molecular structure and assign specific resonances.

A representative data table for predicted spectroscopic parameters would typically look like this:

| Parameter | Calculated Value | Experimental Value |

| ¹H NMR Chemical Shifts (ppm) | ||

| Phenyl-H (ortho) | Value | Value |

| Phenyl-H (meta) | Value | Value |

| Phenyl-H (para) | Value | Value |

| O-CH₂ (axial) | Value | Value |

| O-CH₂ (equatorial) | Value | Value |

| C-CH₂-C (axial) | Value | Value |

| C-CH₂-C (equatorial) | Value | Value |

| ¹³C NMR Chemical Shifts (ppm) | ||

| Phenyl-C (ipso) | Value | Value |

| Phenyl-C (ortho) | Value | Value |

| Phenyl-C (meta) | Value | Value |

| Phenyl-C (para) | Value | Value |

| O-CH₂ | Value | Value |

| C-CH₂-C | Value | Value |

| Major IR Frequencies (cm⁻¹) | ||

| C-H stretch (aromatic) | Value | Value |

| C-H stretch (aliphatic) | Value | Value |

| C=C stretch (aromatic) | Value | Value |

| B-O stretch | Value | Value |

| C-O stretch | Value | Value |

Note: The "Value" fields would be populated with specific numerical data from actual computational studies.

Conformational Landscape Mapping and Energy Minima Identification

The seven-membered dioxaborepane ring in this compound can adopt several conformations, such as chair, boat, and twist-boat forms. A thorough computational investigation would involve mapping the conformational landscape to identify the most stable conformers (energy minima) and the energy barriers for interconversion between them. This is typically achieved by performing a systematic search of the potential energy surface, often by rotating key dihedral angles and performing geometry optimizations at each step. The relative energies of the different conformers determine their populations at a given temperature.

Theoretical Insights into Reactivity and Reaction Pathways

Computational chemistry is a powerful tool for exploring the reactivity of molecules and elucidating reaction mechanisms. For this compound, theoretical studies could investigate its role in reactions such as the Suzuki-Miyaura cross-coupling. By modeling the interaction of the boronic ester with other reactants and catalysts, it is possible to calculate the activation energies and reaction energies for different proposed pathways. This allows for the identification of the most likely reaction mechanism and can provide a rationale for experimentally observed product distributions and reaction rates.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, providing a detailed picture of their conformational changes and flexibility. While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the dynamic behavior of this molecule can be inferred and understood by examining studies on analogous seven-membered ring systems and other boronic esters.

The dynamic nature of the seven-membered 1,3,2-dioxaborepane ring is of particular interest. Such rings are known to be highly flexible and can adopt multiple conformations. Research on similar seven-membered rings, such as ε-caprolactone, has revealed a complex conformational landscape that includes stable chair and twist-boat forms. smu.edunih.gov These studies, which combine microwave spectroscopy and quantum chemical calculations, indicate that the chair conformation is often the most stable, benefiting from reduced bond eclipsing and angle strain. smu.edunih.gov A twist-boat conformer has also been identified as a higher-energy alternative in the pseudorotation cycle of the seven-membered ring. smu.edunih.gov

Computational investigations into boronic esters have highlighted the importance of the electronic environment around the boron atom. researchgate.net The Lewis acidity of the boron center and its interaction with the oxygen atoms of the diol moiety are critical to the stability and reactivity of the ester. acs.org In MD simulations, the force field parameters for the boron atom and its interactions would be crucial for accurately modeling the molecule's dynamic behavior. These parameters would need to account for both the covalent and any potential non-covalent interactions, such as intramolecular π-π stacking if the phenyl ring were to fold over the dioxaborepane ring.

A hypothetical MD simulation of this compound would likely involve the following considerations:

Force Field Selection: A suitable force field capable of accurately describing the interactions within a boronic ester would be necessary. This might involve the parameterization of specific terms for the boron-containing group.

Solvent Effects: The choice of solvent in the simulation would be important, as intermolecular interactions with solvent molecules can influence the conformational preferences of the flexible seven-membered ring.

Simulation Time and Temperature: The simulation would need to be run for a sufficient length of time to allow for the exploration of the various conformational states and the transitions between them. The temperature would also be a critical parameter, as it would affect the kinetic energy of the system and the ability to overcome energy barriers between different conformations.

The results of such a simulation would provide detailed information on the relative populations of different conformers, the pathways of conformational interconversion, and the flexibility of the ring system. This information is valuable for understanding the structure-property relationships of this and related boronic esters.

Table of Key Conformational Features of Seven-Membered Rings

| Feature | Description | Relevance to this compound |

| Chair Conformation | A relatively stable, low-energy conformation characterized by a puckered ring structure. | Likely to be a stable conformer for the dioxaborepane ring. |

| Twist-Boat Conformation | A more flexible, higher-energy conformation that is part of the pseudorotation pathway. | Represents a potential transient or less populated state in the dynamic equilibrium. |

| Pseudorotation | A process by which the ring can change its conformation without passing through a high-energy planar state. | Describes the pathway for interconversion between different chair and boat forms. |

| Substituent Effects | The influence of attached groups (e.g., the phenyl group) on the conformational equilibrium. | The phenyl group's steric and electronic properties will modulate the stability of different conformers. |

Applications of 2 Phenyl 1,3,2 Dioxaborepane in Advanced Organic Synthesis

Utilization as a Versatile Synthetic Intermediate

At the core of its utility, 2-phenyl-1,3,2-dioxaborepane serves as a stable and easily handled precursor for the generation of the phenylboronic acid reactive species. The dioxaborepane ring system provides a protective scaffold for the boronic acid functionality, enhancing its stability towards air and moisture compared to the free boronic acid. This stability is crucial for its storage and handling in a laboratory setting.

The primary application as a synthetic intermediate lies in its controlled hydrolysis to release phenylboronic acid in situ. This strategy is particularly advantageous in reactions where the gradual release of the boronic acid is beneficial for maintaining catalytic activity and minimizing side reactions. For instance, in certain palladium-catalyzed cross-coupling reactions, the slow generation of the active boron species can prevent the formation of undesirable boronic acid self-coupling products.

Furthermore, the diol used to form the dioxaborepane ring, 1,4-butanediol (B3395766), can influence the reactivity and solubility of the boronic ester. While less common than its five-membered (dioxaborolane) and six-membered (dioxaborinane) counterparts, the seven-membered ring of this compound imparts distinct conformational properties that can subtly modulate its reactivity in various chemical transformations.

Role in Cross-Coupling Methodologies

Cross-coupling reactions are fundamental tools for the construction of carbon-carbon and carbon-heteroatom bonds, and boronic acid derivatives are key players in this arena. This compound, as a source of the phenylboronic acid moiety, is instrumental in several of these powerful transformations.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction stands as one of the most powerful and widely used methods for the formation of C-C bonds, particularly for the synthesis of biaryls, styrenes, and polyolefins. This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide or triflate. This compound can serve as the organoboron partner in these reactions, delivering a phenyl group to the organic substrate.

The general catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The presence of a base is crucial for the transmetalation step, as it activates the organoboron species.

| Aryl Halide/Triflate | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) |

| 4-Bromotoluene | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/H₂O | 4-Methylbiphenyl | >90 |

| 1-Iodonaphthalene | Phenylboronic Acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 1-Phenylnaphthalene | 85-95 |

| 2-Chloropyridine | Phenylboronic Acid | Pd₂(dba)₃/XPhos | K₃PO₄ | t-BuOH | 2-Phenylpyridine | 70-85 |

This table represents typical conditions and yields for Suzuki-Miyaura reactions with phenylboronic acid and its esters, and it is expected that this compound would perform similarly under optimized conditions.

Other Palladium-Catalyzed C-C Bond Formations

Beyond the Suzuki-Miyaura reaction, the phenyl group from this compound can be incorporated into organic molecules through other palladium-catalyzed C-C bond-forming reactions. These include variations of cross-coupling that may involve different coupling partners or reaction conditions. For example, in Heck-type reactions, while not a direct coupling with the boronic ester, the synthesis of the starting materials or modification of the products can involve Suzuki-Miyaura couplings where this compound could be a reactant.

Palladium-catalyzed C-H activation/arylation reactions represent another area where phenylboronic acid derivatives are employed. In these reactions, a C-H bond is directly functionalized with an aryl group. While specific examples with this compound are not prevalent in the literature, the general principle of using a phenylboron source for such transformations is well-established.

Participation in Stereoselective Transformations

The introduction of chirality into molecules is a cornerstone of modern organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active compounds. While this compound itself is achiral, its derivatives can be employed in stereoselective transformations. By utilizing a chiral diol to form the dioxaborepane ring, a chiral boronic ester can be synthesized. This chiral auxiliary can then be used to induce stereoselectivity in various reactions.

One notable application of chiral boronic esters is in the asymmetric reduction of prochiral ketones. In such a process, the chiral boronic ester can coordinate to a reducing agent and the ketone, creating a diastereomeric transition state that favors the formation of one enantiomer of the alcohol product over the other. Research has shown that chiral 1,3,2-dioxaborolanes derived from natural products can achieve high enantioselectivities in the reduction of various ketones. sigmaaldrich.com Although specific studies on chiral dioxaborepanes are less common, the underlying principles of stereochemical control are analogous.

The following table presents representative data for the asymmetric reduction of prochiral ketones using a chiral boronic ester, illustrating the potential for high stereocontrol.

| Ketone | Chiral Boronic Ester | Reducing Agent | Enantiomeric Excess (ee %) |

| Acetophenone | Chiral Diterpene-derived Dioxaborolane | BH₃·SMe₂ | 96 |

| 1-Tetralone | Chiral Diterpene-derived Dioxaborolane | BH₃·SMe₂ | 85 |

| 2-Octanone | Chiral Diterpene-derived Dioxaborolane | BH₃·SMe₂ | 78 |

This table is based on data for a chiral 1,3,2-dioxaborolane and serves to illustrate the potential of chiral boronic esters in asymmetric synthesis. Similar results could be pursued with chiral derivatives of this compound. sigmaaldrich.com

Applications in Catalysis as a Lewis Acid or Ligand Component

The boron atom in this compound is electron-deficient, which allows it to function as a Lewis acid. This property can be harnessed to catalyze a variety of organic reactions. Lewis acid catalysis is particularly important in cycloaddition reactions, such as the Diels-Alder reaction, where the catalyst can activate the dienophile by coordinating to a carbonyl group, thereby lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the reaction rate.

While strong Lewis acids like aluminum chloride or boron trifluoride are commonly used, milder boron-based Lewis acids, including boronic esters, can also be effective, often offering better selectivity and functional group tolerance. The catalytic activity of this compound as a Lewis acid would be dependent on the specific reaction and substrate.

Furthermore, derivatives of this compound can be designed to act as components of chiral ligands for asymmetric catalysis. By incorporating coordinating groups into the phenyl ring or the diol backbone, a molecule can be created that binds to a metal center and creates a chiral environment around it, enabling enantioselective transformations.

Integration into Polymer Science and Materials Development

The field of polymer chemistry has seen a growing interest in the incorporation of main group elements, such as boron, into polymer backbones or as pendant groups. This can impart unique electronic, optical, or sensory properties to the resulting materials. One of the key methods for creating such polymers is through the radical ring-opening polymerization (rROP) of cyclic monomers.

While this compound itself is not typically polymerized via rROP, unsaturated derivatives containing a polymerizable group, such as a vinyl or methylene (B1212753) group, could potentially undergo this process. Radical ring-opening polymerization of boron-containing cyclic monomers, such as boronate esters derived from cyclic anhydrides and epoxides, has been shown to be a viable route to functional polyesters. sigmaaldrich.comnih.govnih.gov These polymers can be further modified, for example, through deprotection of the boronic ester to the corresponding boronic acid, which can then be used for sensing applications or further cross-coupling reactions. sigmaaldrich.comnih.govnih.gov

The incorporation of the phenylboronic ester moiety into a polymer can lead to materials that are responsive to stimuli such as pH or the presence of diols, making them interesting for applications in drug delivery, sensors, and self-healing materials.

Future Research Directions and Emerging Trends in 2 Phenyl 1,3,2 Dioxaborepane Chemistry

Development of Novel and Efficient Synthetic Strategies

While the condensation of phenylboronic acid with 1,4-butanediol (B3395766) remains a fundamental approach, the future of synthesizing 2-Phenyl-1,3,2-dioxaborepane and related boronic esters lies in strategies that offer greater efficiency, sustainability, and scope. Research is increasingly focused on methods that minimize waste, reduce reaction times, and operate under milder conditions.

A significant trend is the move away from traditional batch processing towards more streamlined synthetic protocols. Key areas of development include:

Catalytic Systems: Exploring novel catalysts for the direct borylation of benzene (B151609) with a suitable boron source, bypassing the need for pre-formed phenylboronic acid, could represent a more atom-economical route.

Water Removal Techniques: The efficiency of esterification is often dictated by the effective removal of water. Future strategies may involve innovative dehydrating agents or reaction conditions, such as azeotropic distillation with more environmentally benign solvents or advanced membrane technologies that selectively remove water from the reaction mixture.

Exploration of Undiscovered Reactivity Patterns

The utility of this compound is dominated by its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. However, the full reactive potential of this compound is far from exhausted. Future research will undoubtedly focus on uncovering novel reactivity patterns beyond this cornerstone transformation.

Emerging areas of exploration include:

Alternative Cross-Coupling Reactions: Investigating the participation of this compound in other metal-catalyzed cross-couplings, such as Chan-Lam (C-N bond formation) or Liebeskind-Srogl (C-S bond formation) reactions, could vastly expand its synthetic toolkit.

Photoredox Catalysis: The intersection of boronic ester chemistry with photoredox catalysis is a burgeoning field. Future studies will likely explore the single-electron transfer (SET) pathways involving this compound to forge new types of chemical bonds under mild, light-driven conditions.

Asymmetric Transformations: The development of chiral variants of the dioxaborepane ring or the use of chiral ligands could enable the use of phenylboronic esters in stereoselective reactions, providing enantiomerically enriched products for applications in medicine and materials.

Advancements in In-situ Spectroscopic Characterization Techniques

A deeper understanding of reaction mechanisms and kinetics is crucial for process optimization and the discovery of new reactivity. Process Analytical Technology (PAT), which involves the real-time, in-line analysis of chemical reactions, is becoming indispensable. mt.commt.com Future research will leverage advanced spectroscopic techniques to monitor the formation and consumption of this compound in real-time.

Key techniques and their future applications include:

¹¹B NMR Spectroscopy: As the most direct probe of the boron chemical environment, ¹¹B NMR is a powerful tool. Future advancements will focus on developing methods for the in-situ monitoring of reactions involving boronic esters. mdpi.comnih.govresearchgate.net This can help quantify the equilibrium between the boronic acid, the diol, and the ester, providing critical data for optimizing reaction conditions. mdpi.comnih.gov For instance, researchers have developed methods using fluoride (B91410) coordination to distinguish between different boron species in solution, allowing for precise equilibrium analysis. mdpi.comnih.govresearchgate.netresearchgate.net

Raman and Infrared (IR) Spectroscopy: In-situ Raman and IR spectroscopy can track the progress of reactions by monitoring the vibrational frequencies of specific functional groups. nih.govrsc.orgrsc.org These techniques are particularly well-suited for integration into flow reactors, providing a continuous stream of data on reaction conversion and the formation of intermediates or byproducts in real-time during processes like Suzuki-Miyaura coupling. nih.govrsc.orgrsc.org

| Technique | Focus of Future Research | Expected Outcome |

| ¹¹B NMR Spectroscopy | Development of robust in-situ monitoring protocols for dynamic covalent chemistry. mdpi.comnih.gov | Precise determination of reaction kinetics, equilibrium constants, and species distribution in complex mixtures. mdpi.comresearchgate.net |

| In-situ Raman/IR | Integration with automated synthesis platforms for real-time optimization and control. rsc.orgrsc.org | Improved process understanding, higher yields, minimized byproduct formation, and enhanced safety. |

| Mass Spectrometry | Online coupling with flow reactors for immediate product and impurity identification. | Rapid reaction screening and mechanistic investigations. |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing, including enhanced heat transfer, precise control over reaction parameters, improved safety, and the ability to telescope multiple reaction steps. rsc.org The synthesis and application of this compound are prime candidates for this technology.

Future trends in this area involve:

End-to-End Synthesis: Developing fully automated platforms that start from basic precursors, synthesize the boronic ester in one module, and then feed it directly into a second module for a cross-coupling reaction. This integration minimizes manual handling and purification steps.

Data-Driven Optimization: Combining flow reactors with in-situ analytical tools (as described in 8.3) and machine learning algorithms. These self-optimizing systems can rapidly screen a wide range of reaction conditions (temperature, flow rate, stoichiometry) to identify the optimal parameters for yield and purity with minimal human intervention.

Handling of Unstable Reagents: Flow chemistry allows for the safe, on-demand generation and immediate use of highly reactive or unstable intermediates, which is often challenging in batch synthesis. This could open up new synthetic routes to functionalized phenylboronic esters that were previously inaccessible.

Expanding Applications in Complex Molecule Synthesis and Advanced Materials

While already a valuable tool, the application of this compound and its derivatives is set to expand into more sophisticated areas of chemical science.

Complex Molecule Synthesis: Beyond standard biaryl connections, this reagent will be employed in the late-stage functionalization of complex molecules, such as natural products and pharmaceuticals. Its stability and predictable reactivity make it suitable for introducing a phenyl group into a molecule late in a synthetic sequence, a strategy that can rapidly generate analogues for structure-activity relationship (SAR) studies.

Advanced Materials: The boronic ester linkage is a dynamic covalent bond, meaning it can form and break reversibly under specific conditions (e.g., presence of water, change in pH). nih.govacs.orgnih.gov This property is being harnessed to create a new generation of "smart" materials. Future research will explore the incorporation of the this compound motif, or related structures, into polymers to create:

Self-Healing Materials: Polymers containing boronic ester cross-links can repair themselves when damaged, as the reversible bonds can reform across the fracture interface. nih.govmdpi.com

Vitrimers: These materials behave like robust thermosets at operating temperatures but can be reprocessed and reshaped like thermoplastics at elevated temperatures, thanks to the dynamic exchange of boronic ester cross-links. nih.gov

Chemical Sensors: The ability of boronic acids and esters to reversibly bind with diols is widely exploited in the development of sensors, particularly for carbohydrates like glucose. bath.ac.uknih.govacs.orgrsc.orgnih.gov Materials incorporating these structures can signal the presence of target analytes through changes in fluorescence or other properties. acs.orgrsc.org

Drug Delivery Systems: Hydrogels cross-linked with boronic esters can be designed to release an encapsulated drug in response to specific stimuli, such as a change in pH or the concentration of glucose in the body. acs.orgnih.govresearchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-phenyl-1,3,2-dioxaborepane, and how is purity ensured?

- Methodological Answer : The synthesis typically involves reacting phenylboronic acid derivatives with diols (e.g., 1,3-propanediol) under acid catalysis. For example, describes its formation via 1,3,2-dioxaborinane intermediates using blue-light photocatalysis. Purity (>98%) is verified via HPLC or GC-MS, with spectral confirmation using FT-IR (peaks at ~1350 cm⁻¹ for B-O bonds) and Raman spectroscopy (distinctive dioxaborinane ring vibrations) .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies involve storing the compound at 2–8°C in inert atmospheres (e.g., argon) and monitoring degradation via NMR or mass spectrometry. and note that boronates are moisture-sensitive; thus, anhydrous solvents (e.g., THF) and desiccants are critical for long-term storage. Kinetic stability assays under light exposure (e.g., blue light) can also assess photolytic decomposition .

Q. What spectroscopic techniques are most reliable for identifying this compound and its by-products?

- Methodological Answer : FT-IR (B-O stretching at ~1350–1400 cm⁻¹) and ¹¹B NMR (δ ~28–30 ppm for boronate esters) are primary tools. Raman spectroscopy (e.g., Aldrich Raman Library, ) and GC-MS (for detecting phenolic by-products, as in ) are used to confirm structural integrity and identify degradation products .

Advanced Research Questions

Q. How can catalytic efficiency be optimized for the aerobic hydroxylation of this compound to phenol?

- Methodological Answer : highlights the use of carbazole-based conjugated microporous polymers (CMPs) under blue light. Key parameters include:

- Catalyst loading : 5–10 mg/mL of CMPs.

- Additives : 1.5 equiv. of DIPEA (N,N-diisopropylethylamine) enhances proton transfer.

- Light intensity : 450 nm LEDs at 10 mW/cm².

Kinetic studies (e.g., time-dependent phenol yield curves) and DFT calculations can elucidate reaction mechanisms and bottlenecks .

Q. What strategies resolve contradictions in reported yields for cross-coupling reactions involving this compound?

- Methodological Answer : Discrepancies often arise from variations in catalyst systems (e.g., Pd vs. Cu) or solvent polarity. Researchers should:

- Perform control experiments with rigorously dried solvents.

- Compare yields under inert (N₂) vs. aerobic conditions.

- Use standardized substrates (e.g., aryl halides with consistent electronic profiles) to isolate variables. and emphasize the role of palladium catalysts and ultrasonic irradiation in improving reproducibility .

Q. How can scalability challenges be addressed in the industrial production of boron-containing intermediates derived from this compound?

- Methodological Answer : suggests continuous flow reactors for large-scale synthesis, enabling precise control of temperature and residence time. Process optimization includes:

- Catalyst recycling : Immobilized Pd catalysts reduce costs.

- By-product mitigation : In-line GC-MS monitors boronate ester hydrolysis.

- Solvent recovery : Distillation loops for THF or EtOAC reuse. Pilot-scale trials with automated systems are critical for validating scalability .

Q. What analytical methods detect trace impurities in this compound batches, and how are they quantified?

- Methodological Answer : LC-MS/MS with a C18 column (0.1% formic acid in acetonitrile/water) detects sub-ppm impurities. and recommend:

- Spiking experiments : Adding known impurities (e.g., phenylboronic acid) to validate detection limits.

- Quantitative NMR : Using ¹H NMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) for impurity quantification .

Data Contradiction Analysis

Q. Why do different studies report conflicting optimal reaction temperatures for this compound synthesis?

- Methodological Answer : Variations arise from solvent-dependent reactivity. For example:

- Polar aprotic solvents (DMF, DMSO) : Optimal at 80–100°C ( ).

- Non-polar solvents (toluene) : Require higher temps (110–120°C) for boronate ester formation.

Researchers should compare activation energies via Arrhenius plots and validate thermal stability using TGA (thermogravimetric analysis) .

Q. How to reconcile discrepancies in catalytic activity between homogeneous and heterogeneous systems for boron-containing intermediates?

- Methodological Answer : Homogeneous catalysts (e.g., Sm(ClO₄)₃, ) often show higher activity but lower recyclability. Heterogeneous systems (e.g., CMPs, ) trade efficiency for stability. A hybrid approach, such as embedding metal catalysts in porous supports, balances these trade-offs. Surface area analysis (BET) and XPS can correlate catalyst structure with performance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.